

Application Notes and Protocols for GSK-LSD1 Dihydrochloride in Mouse Studies

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Compound of Interest

Compound Name: GSK-LSD1 Dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **GSK-LSD1 dihydrochloride**, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in preclinical mouse studies. The following sections detail its mechanism of action, pharmacokinetic properties, and established protocols for in vivo experiments, supported by quantitative data and visual diagrams.

Mechanism of Action

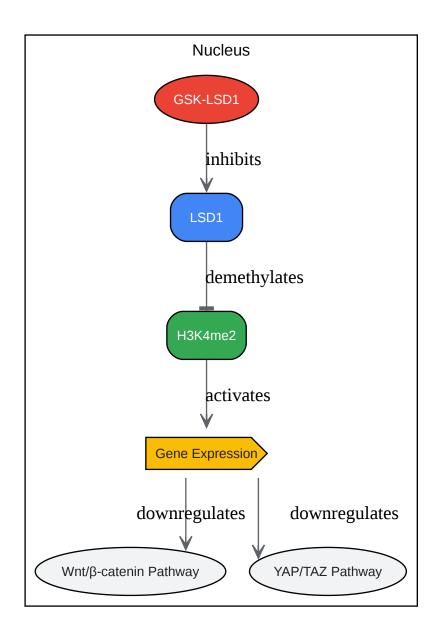
GSK-LSD1 is an irreversible inhibitor of LSD1 (also known as KDM1A), a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1] By inhibiting LSD1, GSK-LSD1 leads to an increase in H3K4me2 at specific gene promoters, which is a mark associated with active transcription.[2][3] This epigenetic modification results in the de-repression of target genes involved in various cellular processes, including differentiation, tumor suppression, and cell cycle control. The inhibition of LSD1 by GSK-LSD1 has been shown to impede the proliferation of cancer cells and promote their differentiation.[4][5]

Signaling Pathways

Inhibition of LSD1 by GSK-LSD1 impacts several key signaling pathways implicated in cancer and development. Notably, it has been shown to downregulate the Wnt/β-catenin and YAP/TAZ



signaling pathways.[6] The diagram below illustrates the simplified signaling cascade affected by GSK-LSD1.



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Caption: Simplified signaling pathway of GSK-LSD1 action.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of GSK-LSD1 and the closely related compound GSK2879552 in mice.



Table 1: In Vitro Activity of GSK-LSD1

Parameter	Value	Reference
IC50 (LSD1)	16 nM	[7][8][9][10]
Selectivity	>1000-fold over LSD2, MAO- A, and MAO-B	[7][8][9]

Table 2: Pharmacokinetic Parameters of GSK2879552 in Mice (Oral Administration)

Parameter	Value	Condition	Reference
Dose	5 mg/kg	Single oral dose	[11]
Bioavailability (F%)	59.2%	[11]	
Tmax	Not Reported		_
Cmax	720 ng/mL	[11]	
Half-life (t1/2)	1.9 h	[11]	_

Table 3: Summary of In Vivo Mouse Studies with GSK-LSD1 Dihydrochloride



Mouse Model	Dosage and Administration	Treatment Duration	Key Findings	Reference
Small Cell Lung Carcinoma (SCLC) Xenograft	1.5 mg/kg, p.o. daily	28 days	Tumor growth inhibition	
Autism Model (Shank3+/ΔC mice)	5 mg/kg, i.p. daily	3 days	Rescue of social deficits and restored H3K4me2 levels in the prefrontal cortex	[3]
Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft	Not specified	Not specified	Inhibition of proliferation, migration, and invasion of PDAC cells	[12]
Merkel Cell Carcinoma (MCC) Xenograft	100 nM (pre- treatment of cells)	1, 3, or 6 days	Reduced tumor formation in vivo	[5]

Experimental Protocols Preparation of GSK-LSD1 Dihydrochloride for In Vivo Dosing

Materials:

- GSK-LSD1 dihydrochloride powder
- Sterile Dimethyl Sulfoxide (DMSO)
- Sterile Phosphate-Buffered Saline (PBS) or 0.5% (w/v) Methylcellulose in sterile water
- Sterile microcentrifuge tubes



Vortex mixer

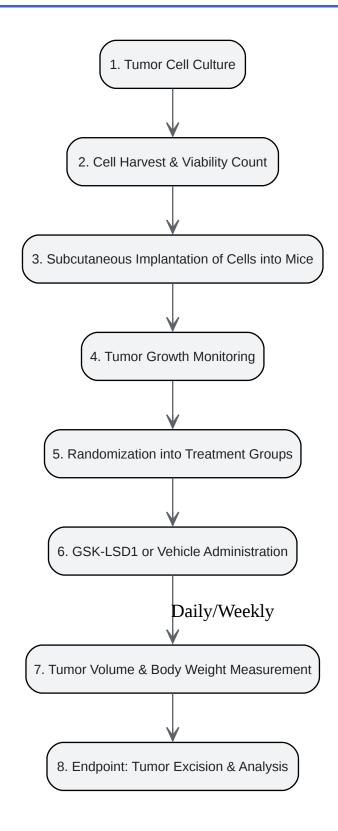
Protocol:

- Stock Solution Preparation:
 - Aseptically weigh the required amount of GSK-LSD1 dihydrochloride powder.
 - Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). GSK-LSD1 dihydrochloride is soluble in DMSO at ≥ 62.5 mg/mL.[9]
 - Vortex thoroughly until the powder is completely dissolved.
- Working Solution for Intraperitoneal (i.p.) Injection:
 - On the day of injection, dilute the DMSO stock solution with sterile PBS to the final desired concentration.
 - The final concentration of DMSO in the dosing solution should be kept low (typically ≤10%) to avoid toxicity.
 - \circ For a 5 mg/kg dose in a 20 g mouse (0.1 mg/mouse), if the injection volume is 100 μ L, the final concentration of the working solution should be 1 mg/mL.
- Working Solution for Oral (p.o.) Gavage:
 - Dilute the DMSO stock solution with a suitable vehicle such as 0.5% (w/v) methylcellulose in sterile water.
 - Ensure the final DMSO concentration is minimized.
 - Mix thoroughly by vortexing before each gavage.

In Vivo Xenograft Mouse Model Protocol

This protocol provides a general workflow for a subcutaneous xenograft study in mice to evaluate the anti-tumor efficacy of GSK-LSD1.





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Caption: Experimental workflow for a xenograft mouse study.

Detailed Steps:



- Cell Culture: Culture the desired cancer cell line under appropriate conditions until they reach 80-90% confluency.
- · Cell Preparation:
 - Harvest the cells using trypsin-EDTA.
 - Wash the cells with sterile PBS.
 - Perform a cell count and determine viability using a hemocytometer and trypan blue exclusion.
 - \circ Resuspend the cells in sterile PBS or Matrigel at the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 μ L).
- Tumor Implantation:
 - Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID mice).
- Tumor Growth Monitoring:
 - Monitor the mice regularly for tumor formation.
 - Measure tumor dimensions with calipers once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Randomization and Treatment:
 - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Administer GSK-LSD1 dihydrochloride or vehicle control to the respective groups according to the desired dosage and schedule (e.g., daily oral gavage or intraperitoneal injection).
- Monitoring Efficacy and Toxicity:



- Measure tumor volume and body weight 2-3 times per week.
- Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
- Endpoint and Analysis:
 - At the end of the study (based on tumor size limits or a predetermined time point),
 euthanize the mice.
 - Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for H3K4me2, Western blotting, or gene expression analysis).

These application notes and protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific cell lines, mouse strains, and research objectives. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal studies.

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